Nifuraldezone

Übersicht

Beschreibung

Nifuraldezon ist eine antibakterielle Verbindung, die für ihre Fähigkeit bekannt ist, die radiosensibilisierende Wirkung von molekularem Sauerstoff in hypoxischen Säugetierzellen in vitro nachzuahmen. Sie gehört zur Klasse der Nitrofurane, einer Gruppe synthetischer Breitband-Antibiotika, die durch das Vorhandensein eines 5-Nitrofuranrings gekennzeichnet sind .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Nifuraldezon beinhaltet die Derivatisierung von Oxamichydrazid, einem Metaboliten von Nifuraldezon, mit Ethyl-4-brombutanoat und Ethyl-2-bromacetat. Dieser Prozess wird unter spezifischen Bedingungen durchgeführt, um die effiziente Generierung einer Antikörperantwort auf Oxamichydrazid zu gewährleisten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Nifuraldezon sind nicht umfassend dokumentiert. Die Synthese seiner Metaboliten und Derivate, wie z. B. Oxamichydrazid, deutet darauf hin, dass ähnliche industrielle Prozesse für die großtechnische Produktion eingesetzt werden könnten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifuraldezon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein des Nitrofuranrings erleichtert, der unter bestimmten Bedingungen sehr reaktiv ist .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Halogenierte Verbindungen und Nucleophile werden oft in Substitutionsreaktionen verwendet.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Nifuraldezon, wie z. B. Oxamichydrazid, das in Immunoassays zur Detektion von Nifuraldezonrückständen in Lebensmittelproben verwendet wird .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Nifuraldezone (NDZ) is known for its antimicrobial properties, primarily used in veterinary medicine as a growth promoter and therapeutic agent. It acts by inhibiting bacterial protein synthesis, which is crucial for the treatment of various infections in animals. The compound is metabolized into several active derivatives, including oxamic acid hydrazide (OAH), which serves as a marker residue in pharmacokinetic studies.

Veterinary Medicine Applications

- Antimicrobial Agent : this compound is utilized to combat bacterial infections in livestock. Its efficacy against a range of pathogens makes it a valuable tool in veterinary therapeutics.

- Growth Promoter : NDZ has been employed to enhance growth rates in poultry and swine. Studies have shown that its inclusion in feed can lead to improved feed conversion ratios.

- Residue Analysis : The detection of NDZ residues in animal tissues is critical for food safety. Regulatory bodies monitor these residues to ensure compliance with safety standards.

Case Study: Residue Analysis in Poultry

A study conducted on broiler chickens treated with NDZ-medicated feed revealed significant findings regarding residue depletion rates. The concentrations of bound and total residues were measured across different tissues, providing insights into the pharmacokinetics of NDZ.

| Tissue Type | Day 0 Concentration (mg/kg) | Day 14 Concentration (mg/kg) |

|---|---|---|

| Breast Muscle | 1.5 | 0.2 |

| Thigh Muscle | 1.2 | 0.1 |

| Liver | 2.0 | 0.3 |

This table illustrates the rapid decline of NDZ residues over a withdrawal period, underscoring the importance of monitoring to ensure food safety.

Food Safety and Regulatory Compliance

The use of this compound in animal husbandry raises concerns regarding potential residues in food products. Regulatory agencies have established limits for NDZ residues in meat and poultry to safeguard public health.

- Regulatory Framework : The European Food Safety Authority (EFSA) and other regulatory bodies have set Maximum Residue Limits (MRLs) for NDZ in food products.

- Analytical Methods : Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify NDZ residues in animal tissues.

Research Applications

This compound's applications extend beyond veterinary medicine into research settings, particularly in pharmacology and toxicology.

- Pharmacokinetic Studies : Research involving NDZ helps elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Toxicological Assessments : Studies assess the safety profile of NDZ, examining potential adverse effects associated with its use.

Case Study: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to determine the safety of NDZ when administered at various dosages to livestock. The study monitored clinical signs, histopathological changes, and biochemical parameters over a defined period.

| Dosage (mg/kg) | Clinical Signs Observed | Histopathological Changes |

|---|---|---|

| 0 | None | None |

| 5 | Mild lethargy | Minimal liver changes |

| 10 | Moderate lethargy | Significant liver damage |

This assessment provides critical data on the safe use levels of NDZ in veterinary applications.

Wirkmechanismus

Nifuraldezone exerts its effects by mimicking the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells. This mechanism involves the interaction with molecular targets and pathways that are sensitive to oxygen levels, thereby enhancing the effectiveness of radiation therapy in hypoxic conditions .

Vergleich Mit ähnlichen Verbindungen

- Nitrofuroxazide

- Nifursol

- Nitrovin

Comparison: Nifuraldezone is unique among nitrofuran compounds due to its specific ability to mimic the radiosensitizing effect of molecular oxygen. While other nitrofuran compounds also possess antibacterial properties, this compound’s distinct mechanism of action sets it apart .

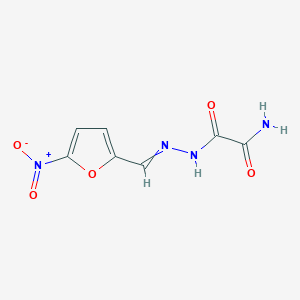

Eigenschaften

CAS-Nummer |

3270-71-1 |

|---|---|

Molekularformel |

C7H6N4O5 |

Molekulargewicht |

226.15 g/mol |

IUPAC-Name |

N'-[(Z)-(5-nitrofuran-2-yl)methylideneamino]oxamide |

InChI |

InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3- |

InChI-Schlüssel |

AJSKOLZKIUMPPG-OQFOIZHKSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |

Isomerische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C(=O)N |

Kanonische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |

Key on ui other cas no. |

3270-71-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.